Abh-Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

ABH (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung von Arginase und seine Auswirkungen auf die Stickstoffoxidproduktion.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD), Diabetes mellitus Typ 1, Autoimmunenzephalitis, chronischem Asthma und Gefäßversteifung aufgrund von Alterung

Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

ABH (Hydrochlorid) entfaltet seine Wirkung durch die spezifische Hemmung des Enzyms Arginase. Diese Hemmung führt zu erhöhten Argininspiegeln, was wiederum die Produktion von Stickstoffoxid verstärkt. Stickstoffoxid ist ein wichtiges Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter Vasodilatation und Immunantwort .

Wirkmechanismus

Target of Action

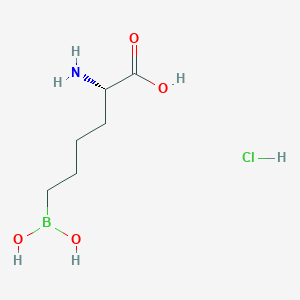

ABH hydrochloride, also known as 2(S)-amino-6-boronohexanoic acid, is a highly potent and specific inhibitor of the enzyme arginase . Arginase is a key enzyme in the urea cycle, which is responsible for the conversion of L-arginine into L-ornithine and urea .

Mode of Action

ABH hydrochloride interacts with arginase by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of L-arginine into L-ornithine and urea, leading to an increase in the availability of L-arginine .

Biochemical Pathways

The primary biochemical pathway affected by ABH hydrochloride is the urea cycle . By inhibiting arginase, ABH hydrochloride disrupts this cycle, leading to an accumulation of L-arginine . This can have downstream effects on other biochemical pathways that utilize L-arginine, such as the nitric oxide (NO) pathway .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ABH hydrochloride and their impact on its bioavailability remain to be determined.

Result of Action

The inhibition of arginase by ABH hydrochloride leads to several molecular and cellular effects. In animal models, it has been shown to ameliorate the effects of diabetes mellitus type 1, autoimmune encephalitis, chronic asthma, and vascular stiffness due to aging . Additionally, ABH hydrochloride has been shown to restore erectile hemodynamics in aging mice . At the cellular level, ABH hydrochloride can inhibit the LPS-induced increases in pulmonary IL-8, neutrophils, and goblet cells, as well as airway fibrosis in a rodent model of COPD .

Biochemische Analyse

Biochemical Properties

ABH hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting arginase, an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea . The inhibition of arginase by ABH hydrochloride can lead to increased levels of arginine, which is a substrate for nitric oxide synthase, thereby potentially increasing the production of nitric oxide .

Cellular Effects

ABH hydrochloride has been shown to inhibit lipopolysaccharide (LPS)-induced increases in pulmonary interleukin-8 (IL-8), neutrophils, and goblet cells, as well as airway fibrosis in rodent models of chronic obstructive pulmonary disease (COPD) . This suggests that ABH hydrochloride can influence cell function by modulating inflammatory responses and fibrotic processes .

Molecular Mechanism

At the molecular level, ABH hydrochloride exerts its effects by binding to arginase and inhibiting its activity . This inhibition can lead to changes in the levels of arginine and nitric oxide, which can have various downstream effects on cellular signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

ABH hydrochloride is involved in the arginine-urea metabolic pathway, where it interacts with the enzyme arginase . By inhibiting arginase, ABH hydrochloride can potentially affect metabolic flux and metabolite levels, particularly levels of arginine and nitric oxide .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ABH (Hydrochlorid) erfolgt typischerweise durch Reaktion von 6-Bromhexansäure mit Boronsäurederivaten unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ABH (Hydrochlorid) beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Hochdruckhomogenisierung und Kugelmahlen, um die gewünschte Partikelgröße und Stabilität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

ABH (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Ersatz eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Boronsäurederivaten führen, während die Reduktion zu Borhydridkomplexen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BEC-Hydrochlorid: Ein weiteres potentes Arginase-Inhibitor mit ähnlichen Anwendungen.

CID 11210285-Hydrochlorid: Bekannt für seine inhibitorischen Wirkungen auf Arginase.

YM-298198-Hydrochlorid: Wird in ähnlichen Forschungsanwendungen eingesetzt.

Einzigartigkeit

ABH (Hydrochlorid) zeichnet sich durch seine hohe Potenz und Spezifität bei der Hemmung von Arginase aus. Dies macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der Rolle von Arginase bei verschiedenen physiologischen und pathologischen Zuständen konzentriert .

Eigenschaften

IUPAC Name |

(2S)-2-amino-6-boronohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUVEZUCSHVMRK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@H](C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435662 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194656-75-2 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

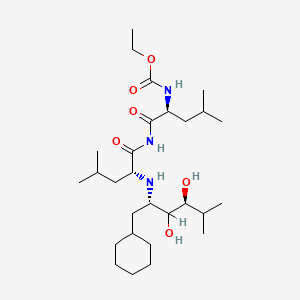

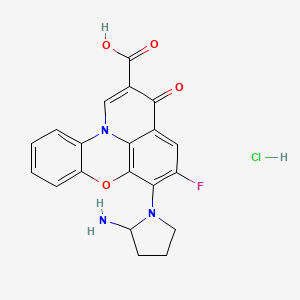

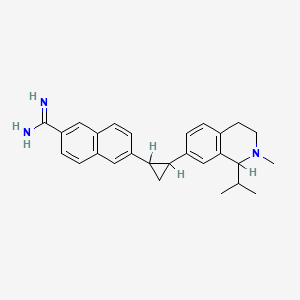

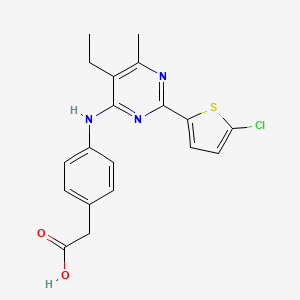

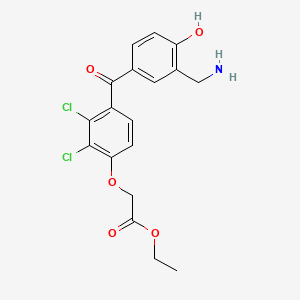

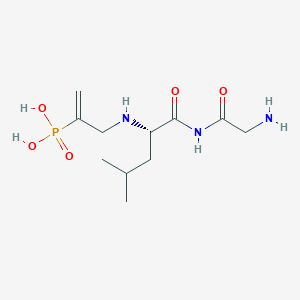

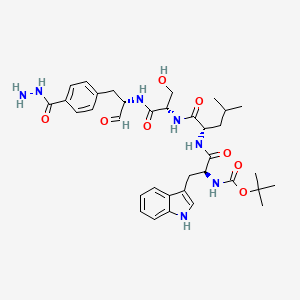

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate](/img/structure/B1666387.png)

![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)

![ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B1666392.png)

![potassium;8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylate](/img/structure/B1666397.png)

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide](/img/structure/B1666404.png)